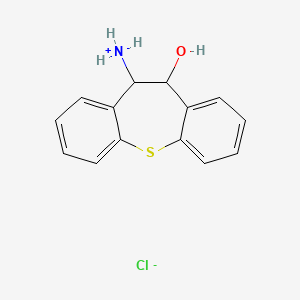
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate is a chemical compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and antidepressant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo[b,f]thiepin with amines in the presence of reducing agents . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including antiviral and antidepressant activities.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate involves its interaction with specific molecular targets. It is known to inhibit viral replication by targeting viral helicases and may also interact with dopamine receptors, contributing to its antidepressant effects . The exact pathways and molecular targets involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-amine: This compound shares a similar core structure but has different substituents, leading to distinct pharmacological properties.
10,11-Dihydrodibenz(b,f)oxazepin-11-one: Another related compound with a different heterocyclic ring, used in various chemical synthesis studies.
Uniqueness
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to inhibit viral replication and interact with dopamine receptors makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
16946-57-9 |
|---|---|
Molekularformel |
C14H14ClNOS |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
(5-hydroxy-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azanium;chloride |
InChI |
InChI=1S/C14H13NOS.ClH/c15-13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(13)16;/h1-8,13-14,16H,15H2;1H |
InChI-Schlüssel |
XRRKWCPTCNWRBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3S2)O)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















